
A-674563 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
A-674563 hydrochloride is a potent selective Akt1 inhibitor with an IC50 of 14 nM; also shows inhibitory activity against PKA and CDK2 with IC50 of 16 and 46 nM, respectively. in vitro: A-674563 is achieved from A-443654 by replacing the indole with a phenyl moiety and getting oral activity. A-674563 slows proliferation of tumor cells with EC50 of 0.4 μM. A-674563 does not inhibit Akt phosphorylation per se, but blocks the phosphorylation of Akt downstream targets in a dose-dependent manner. A-674563 induced Akt blockade results in decreased STS cell downstream target phosphorylation and tumor cell growth inhibiton. A-674563 induces G2 cell cycle arrest and apoptosis in STS cells. in vivo: 20 mg/kg A-674563 increases plasma insulin in an oral glucose tolerance test. A-674563 shows no significant monotherapy tumor inhibitory activity; the efficacy of the combination therapy is significantly improved compared to paclitaxel monotherapy. A674563-treated (20 mg/kg/bid, p.o.) mice exhibits slower tumor growth and more than 50% decrease in the tumor volume at the termination of the study compared with that in control group. A-674563 is identified to have drastically improved PK profile with oral bioavailability of 67% in mouse, but is 70-fold less active than A-443654. ,,
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of A-674563 hydrochloride involves multi-step coupling reactions:
-
Stille Coupling : A bromoindazole intermediate (e.g., Y1c ) reacts with stannyl pyridine derivatives under palladium catalysis to form the core structure .
-
Suzuki Coupling : Alkylboronic acids (e.g., n-butylboronic acid) are coupled with bromoindazole intermediates using Pd(dba)₂ and Q-phos, yielding C7-alkyl-substituted derivatives (e.g., Y4d ) . Low yields (2%) prompted alternative routes, such as pre-functionalizing bromonitrobenzene intermediates (Y12 ) before coupling .
-
Hydrogenation and Reduction : Vinyl groups introduced via Suzuki coupling are hydrogenated to alkyl chains (e.g., Y19k , Y19l ), followed by nitro-to-amine reduction .
-
Ring Closure : Hydrazine-mediated cyclization forms the indazole ring, though steric hindrance from fluorine substituents reduces yields .
Critical Reaction Conditions :
-
Catalysts : Pd(dba)₂, Q-phos, and Hartwig palladium catalysts .
-
Solvents : THF for selective hydrogenation; diimide for challenging reductions .
Reaction Mechanisms and Selectivity
A-674563’s selectivity for AKT1 over related kinases (e.g., PKA, PKC) arises from its ATP-competitive binding mode. The phenyl moiety interacts with hydrophobic pockets near the ATP-binding site, while the indazole nitrogen forms hydrogen bonds with hinge-region residues .
Kinase Inhibition Profile :
Kinase | IC₅₀ (nM) | Selectivity vs. AKT1 |
---|---|---|
AKT1 | 11 | - |
PKA | 530 | 48-fold |
CDK2 | 33 | 3-fold |
PKC | >1,000 | >90-fold |
Solubility and Stability
This compound exhibits high solubility in polar solvents:
Solvent | Solubility (mg/mL) | Concentration (mM) |
---|---|---|
DMSO | 67–72 | 182–187 |
Water | 66–72 | 184–187 |
Ethanol | 15–18 | 42–48 |
Discrepancies in solubility values reflect batch-to-batch variability . The compound remains stable at -20°C for three years in powder form and -80°C in solution .
Functional Impact of Chemical Modifications
-
Cell Cycle Effects : Treatment with this compound induces S-phase accumulation (e.g., 30% increase in A549 cells) by inhibiting CDK2 (IC₅₀ = 33 nM), an off-target effect contributing to its anti-proliferative activity .
-
AKT Phosphorylation : Unlike pan-AKT inhibitors (e.g., MK-2206), A-674563 increases p-AKT (Ser473/Thr308) levels, suggesting feedback activation despite blocking downstream substrates like PRAS40 and GSK-3β .
Comparative Efficacy in NSCLC Models
A-674563’s dual inhibition of AKT1 and CDK2 enhances efficacy in STK11-mutant NSCLC cells:
Cell Line | IC₅₀ (A-674563) | IC₅₀ (MK-2206) |
---|---|---|
A549 | 0.15 µM | 0.85 µM |
NCI-H358 | 0.36 µM | 1.2 µM |
Combination with paclitaxel reduces tumor volume by >50% in xenograft models .
Q & A
Basic Research Questions
Q. What is the mechanism of action of A-674563 hydrochloride, and how does its selectivity for Akt1 influence experimental design?
this compound is a potent and selective Akt1 inhibitor with a Ki of 11 nM . Its mechanism involves binding to the ATP-binding pocket of Akt1, inhibiting downstream phosphorylation of targets like GSK3β and MDM2, which are critical for cell survival and proliferation . When designing experiments, researchers should validate Akt1-specific inhibition using phospho-specific antibodies (e.g., p-Akt (Ser473)) and include Akt2/3 inhibitors (e.g., MK-2206) as controls to rule out off-target effects .
Q. What in vitro and in vivo models are commonly used to study this compound’s efficacy?
- In vitro: A-674563 (0.4–10 μM) reduces proliferation in MiaPaCa-2 pancreatic cancer cells (EC50 = 0.4 μM) and induces G2/M arrest and apoptosis in STS cells .
- In vivo: In SCID mice with PC-3 xenografts, A-674563 (40 mg/kg daily for 21 days) synergizes with paclitaxel to enhance tumor regression . Researchers should use syngeneic or patient-derived xenograft models to assess tissue-specific pharmacokinetics and toxicity .
Q. How should researchers optimize dosing and administration routes for this compound in preclinical studies?
Oral administration is standard due to its bioavailability . For acute studies, dissolve in DMSO (stock concentration ≤10 mM) and dilute in PBS for in vivo use. Chronic dosing regimens (e.g., 40 mg/kg daily) require monitoring of weight loss and liver/kidney function to exclude off-target toxicity .
Q. What are the key biomarkers to assess this compound’s target engagement?
Measure phosphorylation levels of Akt substrates:
- GSK3β (Ser9) and MDM2 (Ser166) as direct targets .
- Downstream effectors like STAT3 (Tyr705) and EMT markers (N-cadherin, E-cadherin) in cancer models . Include Western blotting or multiplex immunoassays for quantitative analysis .
Q. How does this compound compare to other Akt inhibitors in potency and specificity?
A-674563 exhibits higher selectivity for Akt1 than pan-Akt inhibitors (e.g., MK-2206). However, at low concentrations (≤1 μM), MK-2206 shows stronger cytotoxicity in some cell lines, while A-674563 requires higher doses (≥5 μM) for comparable effects . Use isoform-specific siRNA knockdowns to validate Akt1-dependent responses .
Advanced Research Questions
Q. How to resolve contradictions in autophagy regulation when using this compound?
A-674563 inhibits Akt1, which suppresses mTORC1 and activates autophagy. However, studies report conflicting outcomes: autophagy inhibition (via PI3K/Akt blockade) can cause axonal overgrowth in neurons or premature cell death in cancer models . To address this, combine A-674563 with autophagy flux reporters (e.g., LC3-II/GFP-RFP) and titrate doses to separate Akt-specific effects from broader pathway modulation .
Q. What experimental strategies mitigate off-target effects of this compound, such as AAK1 inhibition?
A-674563 inhibits AAK1 (IC50 = 43 μM in bioassays), which regulates clathrin-mediated endocytosis . To isolate Akt1-specific effects:
- Use AAK1-specific inhibitors (e.g., BX912) as negative controls.
- Employ CRISPR-Cas9 Akt1/AAK1 knockout cell lines to delineate signaling crosstalk .
Q. How to design combination therapies with this compound to overcome resistance in cancer models?
- Synergy with vitamin C : Vitamin C enhances prolyl hydroxylation of Akt, reducing its activity. Co-treatment with A-674563 (1–5 μM) amplifies apoptosis in HIF-1α-dependent tumors .
- Chemotherapy adjuvants : In prostate cancer, A-674563 sensitizes cells to paclitaxel by suppressing survival pathways (e.g., p-Akt/STAT3) . Use Chou-Talalay synergy assays to calculate combination indices (CI <1 indicates synergy) .
Q. How does this compound modulate epithelial-mesenchymal transition (EMT) in esophageal cancer?
In KYSE140 cells, A-674563 (10 μM) reverses TRIM44-induced EMT by downregulating N-cadherin and vimentin while upregulating E-cadherin. This occurs via suppression of Akt/STAT3 signaling . For mechanistic studies, pair phospho-proteomics with single-cell RNA sequencing to map EMT trajectory changes .
Q. What computational tools predict this compound’s therapeutic activity and toxicity?
MetaCore/MetaDrug binary QSAR models predict therapeutic activity scores (0.44 for A-674563 vs. 0.79 for MK-8776) based on kinase inhibition profiles . Use molecular docking (e.g., AutoDock Vina) to simulate Akt1 binding and ADMETLab 2.0 for toxicity profiling (e.g., hepatotoxicity risk) .
Methodological Notes
- Data Validation : Always confirm Akt1 inhibition with orthogonal assays (e.g., ELISA for p-Akt vs. kinome-wide profiling).
- Concentration Ranges : Use 0.1–10 μM for in vitro studies, adjusting based on cell line sensitivity .
- Ethical Compliance : Follow ARRIVE guidelines for in vivo experiments, including randomization and blinding .
Properties
Molecular Formula |
C22H23ClN4O |
---|---|
Molecular Weight |
394.9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.